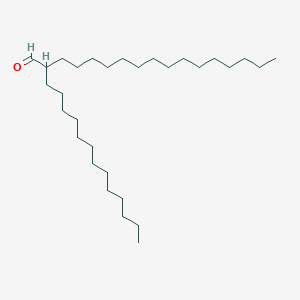
2-Tridecylheptadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tridecylheptadecanal is an organic compound with the molecular formula C30H60O. It is a long-chain fatty aldehyde that is part of the alkanal family. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Tridecylheptadecanal can be synthesized through the oxidation of 2-tridecylheptadecanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled conditions to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of corresponding unsaturated fatty aldehydes. This process involves the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.
化学反応の分析
Types of Reactions: 2-Tridecylheptadecanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is a common method.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols are typically formed.
Substitution: Halogenated derivatives are produced.
科学的研究の応用
2-Tridecylheptadecanal is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for potential therapeutic properties in treating metabolic disorders.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism by which 2-Tridecylheptadecanal exerts its effects involves its interaction with molecular targets and pathways. It acts as a signaling molecule in lipid metabolism, influencing pathways such as fatty acid synthesis and degradation. The compound interacts with enzymes and receptors involved in these processes, modulating their activity.
類似化合物との比較
2-Tridecylheptadecanal is compared with other similar compounds, highlighting its uniqueness:
Tetradecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Pentadecanal: Another fatty aldehyde with a slightly shorter chain length, used in similar applications.
Hexadecanal: A fatty aldehyde with one more carbon atom, differing in its chemical behavior and applications.
These compounds share similarities in their chemical structure and reactivity but differ in their chain length and specific applications.
特性
CAS番号 |
922163-82-4 |
|---|---|
分子式 |
C30H60O |
分子量 |
436.8 g/mol |
IUPAC名 |
2-tridecylheptadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChIキー |
RUSZAJWTXZAFHC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
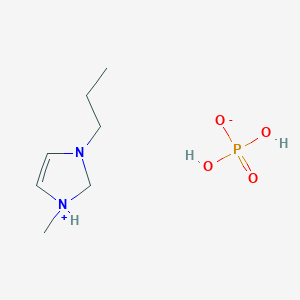

![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
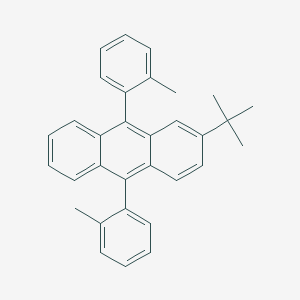

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
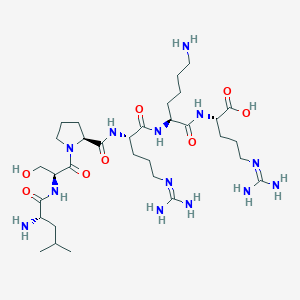
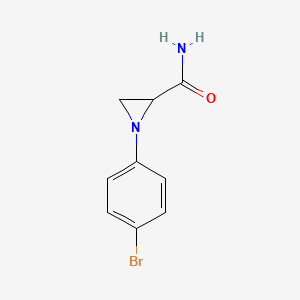
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

